Cas no 1261992-69-1 (4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid)

4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
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- MFCD18321647
- DTXSID90691047
- 1261992-69-1
- 4-(3-CHLORO-4-METHOXYPHENYL)-2-HYDROXYBENZOIC ACID
- 4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95%
- 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
- 4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid
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- MDL: MFCD18321647
- インチ: InChI=1S/C14H11ClO4/c1-19-13-5-3-8(6-11(13)15)9-2-4-10(14(17)18)12(16)7-9/h2-7,16H,1H3,(H,17,18)
- InChIKey: MTIVYBUHKSDTHA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 278.035
- どういたいしつりょう: 278.035
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 66.8A^2
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB328876-5g |
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95%; . |
1261992-69-1 | 95% | 5g |
€1159.00 | 2024-06-08 | |
abcr | AB328876-5 g |
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95%; . |
1261992-69-1 | 95% | 5g |
€1159.00 | 2023-04-26 |
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acidに関する追加情報
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (CAS No. 1261992-69-1): An Overview
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (CAS No. 1261992-69-1) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound, also known as 4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid, is characterized by its unique structural features, which include a hydroxybenzoic acid moiety and a substituted phenyl ring. These structural elements contribute to its diverse chemical and biological properties, making it a valuable candidate for various research and development activities.
The chemical structure of 4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid consists of a benzene ring with a hydroxyl group at the 2-position and a carboxylic acid group at the 4-position. The phenyl ring is further substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. This specific arrangement of functional groups imparts unique reactivity and stability to the compound, which are crucial for its potential applications in drug discovery and other chemical processes.
Recent studies have highlighted the potential of 4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of anti-inflammatory drugs. The compound's ability to modulate inflammatory pathways has been demonstrated in several preclinical studies, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid exhibited potent anti-inflammatory activity in vitro, with minimal cytotoxicity.
Beyond its anti-inflammatory properties, 4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid has also shown promise in cancer research. Research conducted at the National Institutes of Health (NIH) has indicated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to downregulate the expression of oncogenic proteins such as cyclin D1 and Bcl-2, thereby inducing apoptosis in cancer cells. These findings suggest that 4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid could serve as a valuable scaffold for the design of new anticancer drugs.
In addition to its therapeutic applications, 4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid has been explored for its use in materials science. Its unique chemical structure makes it suitable for incorporation into polymers and other advanced materials, where it can enhance properties such as thermal stability and mechanical strength. For example, a study published in the Journal of Polymer Science demonstrated that copolymers containing 4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid exhibited improved thermal stability compared to their counterparts without this functional group.
The synthesis of 4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid involves several well-established chemical reactions, including Friedel-Crafts acylation, esterification, and hydrolysis. These reactions can be optimized to achieve high yields and purity levels, making the compound readily available for both research and industrial applications. The synthetic route typically starts with the acylation of 3-chloro-4-methoxybenzene to form an intermediate ketone, which is then subjected to further transformations to yield the final product.
In conclusion, 4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (CAS No. 1261992-69-1) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and other fields. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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